4-Sulfooxybenzoic acid, also known as vanillic acid 4-sulfate, is an organic compound characterized by the presence of a sulfooxy group attached to a benzoic acid structure. It is classified under the category of benzoic acids and their derivatives, specifically as a methoxybenzoic acid. The molecular formula for 4-sulfooxybenzoic acid is , and its molecular weight is approximately 248.21 g/mol. This compound has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
4-Sulfooxybenzoic acid can be derived from natural sources or synthesized through chemical reactions. In nature, it can be found in certain plant extracts, while synthetic methods often involve the sulfonation of benzoic acid or its derivatives. The classification of this compound places it within the broader category of organic compounds known as benzenoids, specifically under methoxybenzoic acids.
The synthesis of 4-sulfooxybenzoic acid can be achieved through several methods:
The molecular structure of 4-sulfooxybenzoic acid features a benzene ring substituted with both a methoxy group and a sulfooxy group. The structural representation can be summarized as follows:
COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O
This structure indicates that the compound possesses functional groups that are likely responsible for its biological activities.
4-Sulfooxybenzoic acid can participate in various chemical reactions:
These reactions are crucial for understanding how 4-sulfooxybenzoic acid can be utilized in synthetic organic chemistry.
The mechanism of action of 4-sulfooxybenzoic acid involves several biological pathways:
These mechanisms highlight the potential therapeutic benefits of this compound in medical research.
Property | Value |
---|---|
Molecular Weight | 248.21 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
pH | Not specified |
The physical properties of 4-sulfooxybenzoic acid suggest it is likely soluble in aqueous environments, making it suitable for various biological applications.
4-Sulfooxybenzoic acid has diverse applications across several scientific fields:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4